molecular formula C17H18N4O3S2 B2638702 4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide CAS No. 2415490-93-4

4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2638702
CAS No.: 2415490-93-4
M. Wt: 390.48
InChI Key: BYXCERRUOIXBAC-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines.

Scientific Research Applications

4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its therapeutic effects .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-11-7-13(3-4-15(11)24-2)26(22,23)20-12-8-21(9-12)17-16-14(5-6-25-16)18-10-19-17/h3-7,10,12,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCERRUOIXBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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